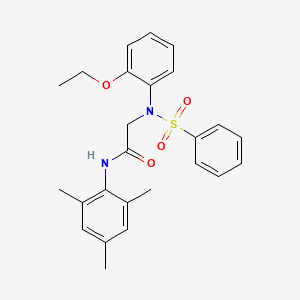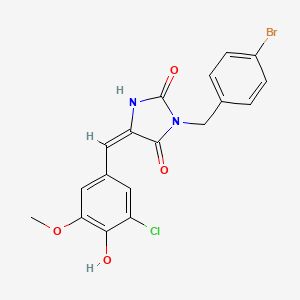![molecular formula C20H23NO B3645535 N-{[1,1'-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE](/img/structure/B3645535.png)
N-{[1,1'-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE
Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE is an organic compound that features a biphenyl moiety linked to a cyclohexylacetamide group. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules. The biphenyl structure consists of two benzene rings connected at the 1,1’ positions, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE typically involves the coupling of a biphenyl derivative with a cyclohexylacetamide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a biphenyl boronic acid with a cyclohexylacetamide halide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The compound can be reduced to form biphenyl diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions include biphenyl quinones, biphenyl diols, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active biphenyl derivatives.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with various enzymes and receptors, modulating their activity. For example, biphenyl derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound, consisting of two benzene rings connected at the 1,1’ positions.
N-{[1,1’-BIPHENYL]-2-YL}benzamide: A similar compound with a benzamide group instead of a cyclohexylacetamide group.
Polychlorinated biphenyls (PCBs): A class of biphenyl derivatives with chlorine atoms substituted on the biphenyl rings.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE is unique due to the presence of the cyclohexylacetamide group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with other biphenyl derivatives .
Properties
IUPAC Name |
2-cyclohexyl-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(15-16-9-3-1-4-10-16)21-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSRDODPVIDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-fluorophenyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3645462.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3645470.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3645472.png)
![N-2-biphenylyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3645483.png)
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3645484.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3645485.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3645489.png)
![ethyl {[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3645501.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3645505.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide](/img/structure/B3645511.png)
![2-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3645523.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3645526.png)
